molecular formula C12H17N3O3 B8428657 1-(4-Methoxybenzoyl)-2-(N-propylcarbamyl)hydrazine

1-(4-Methoxybenzoyl)-2-(N-propylcarbamyl)hydrazine

Cat. No. B8428657
M. Wt: 251.28 g/mol
InChI Key: UNRZRGMCMXWVJN-UHFFFAOYSA-N
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Patent
US06815528B2

Procedure details

Synthesis and isolation were same as for 1-benzoyl-2-(N-propylcarbamyl)hydrazine, using 1.3 g (7.8 mmol) 4-methoxybenzoylhydrazine and 0.9 g (10.5 mmol) of n-propylisocyanate. Yield was 1.8 g (92%). MS (EI, m/e) calcd for C12H17N3O3 251, found 251 (M+, 1.6); mp 176-179° C.
Name
1-benzoyl-2-(N-propylcarbamyl)hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
C12H17N3O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH:10][C:11](=[O:16])[NH:12][CH2:13][CH2:14][CH3:15])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:17][O:18]C1C=CC(C(NN)=O)=CC=1.C(N=C=O)CC>>[CH3:17][O:18][C:5]1[CH:4]=[CH:3][C:2]([C:1]([NH:9][NH:10][C:11](=[O:16])[NH:12][CH2:13][CH2:14][CH3:15])=[O:8])=[CH:7][CH:6]=1

Inputs

Step One
Name
1-benzoyl-2-(N-propylcarbamyl)hydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NNC(NCCC)=O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
COC1=CC=C(C(=O)NN)C=C1
Step Three
Name
Quantity
0.9 g
Type
reactant
Smiles
C(CC)N=C=O
Step Four
Name
C12H17N3O3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis and isolation

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C(=O)NNC(NCCC)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.